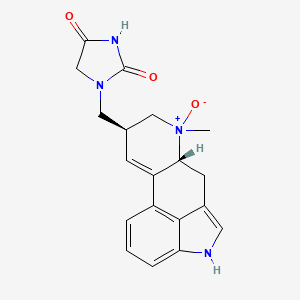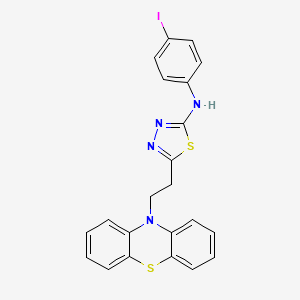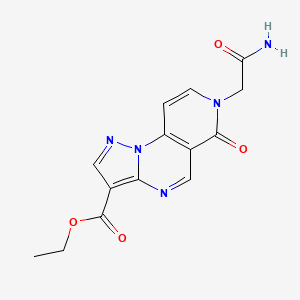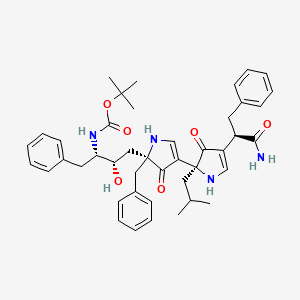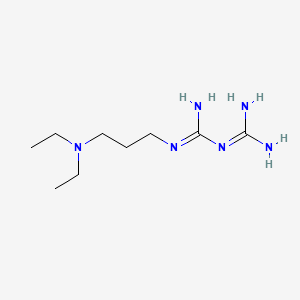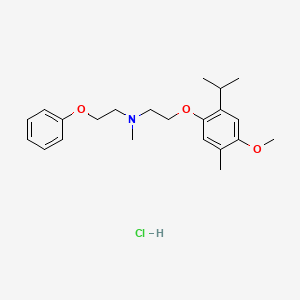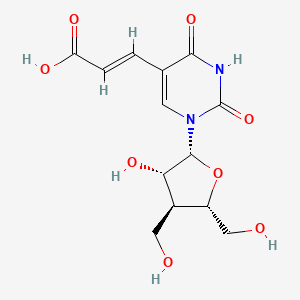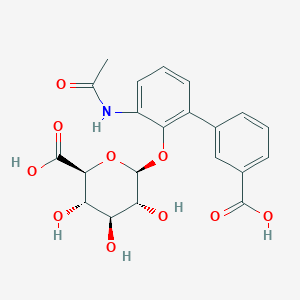
7R6Ewe2NN4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7R6Ewe2NN4 involves multiple steps, starting with the preparation of the benzothiazolone core. The key steps include:
Formation of the Benzothiazolone Core: This is typically achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazolone ring.
Etherification: The phenylethoxy and propoxy groups are introduced through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the stepwise synthesis of the compound.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7R6Ewe2NN4 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Ketones and aldehydes.
Reduced Derivatives: Alcohols and amines.
Substituted Derivatives: Various substituted benzothiazolones.
Applications De Recherche Scientifique
7R6Ewe2NN4 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the development of new materials with unique properties.
Biology
Biochemical Studies: Utilized in studying enzyme interactions and biochemical pathways.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Chemical Manufacturing: Used in the production of other chemical compounds.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 7R6Ewe2NN4 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazolone Derivatives: Compounds such as 2-mercaptobenzothiazole and 6-hydroxybenzothiazole share structural similarities with 7R6Ewe2NN4.
Phenylethoxy Derivatives: Compounds like 2-phenylethoxyethanol and 3-phenylethoxypropane are structurally related.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
154189-36-3 |
|---|---|
Formule moléculaire |
C22H28N2O4S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propoxy]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C22H28N2O4S/c25-19-8-7-18(21-20(19)24-22(26)29-21)9-11-23-12-16-28-14-4-13-27-15-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) |
Clé InChI |
UZKGLZYJRXILSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOCCCOCCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


